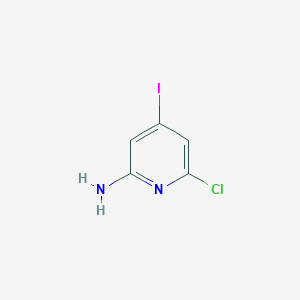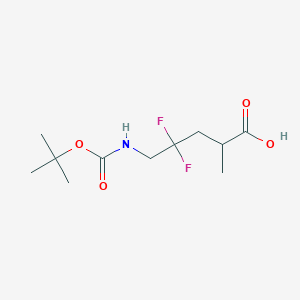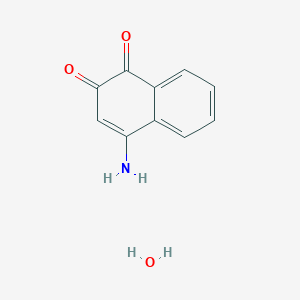
(1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE typically involves the following steps:
Cyclohexanone Derivative Formation: Starting from cyclohexanone, the compound undergoes a series of reactions to introduce the amino and carboxylic acid functional groups.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic methods.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods often involve optimizing the synthetic route for large-scale production. This includes:
Catalytic Hydrogenation: Using catalysts to improve the efficiency of hydrogenation steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction rates and yields.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
Scientific Research Applications
(1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Organic Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Industrial Applications: The compound is used in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity.
Pathway Modulation: The compound can influence various biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride: Similar structure but with a five-membered ring instead of a six-membered ring.
(1S,3S)-3-Methoxycyclohexanecarboxylic acid: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
Chirality: The specific (1S,3S) configuration provides unique stereochemical properties that can influence its biological activity.
Functional Groups: The presence of both amino and carboxylic acid groups allows for diverse chemical reactivity and interactions with biological targets.
This detailed overview provides a comprehensive understanding of (1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B8017606.png)

![7-Methyl-11H-benzo[a]carbazole](/img/structure/B8017611.png)


![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8017622.png)

![4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8017629.png)




